molecular formula C26H36N2O2 B10881072 1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}azepane

1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}azepane

Cat. No.: B10881072
M. Wt: 408.6 g/mol
InChI Key: COBVEBUHCGAGAS-UHFFFAOYSA-N
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Description

1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}azepane is a complex organic compound with a unique structure that includes a piperidine ring and an azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}azepane typically involves multiple steps, including the formation of the piperidine and azepane rings. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}azepane can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles (e.g., halides, amines), electrophiles (e.g., alkyl halides, acyl chlorides)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}azepane has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}azepane involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{1-[3-(Benzyloxy)-4-methoxybenzyl]piperidin-4-yl}azepane
  • 1-{1-[4-(Benzyloxy)-3-methoxybenzyl]-3-piperidinyl}carbonyl azepane

Uniqueness

1-{1-[4-(Benzyloxy)-3-methoxybenzyl]piperidin-4-yl}azepane is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and an azepane ring, along with the benzyloxy and methoxy substituents, makes it a valuable compound for various research applications.

Properties

Molecular Formula

C26H36N2O2

Molecular Weight

408.6 g/mol

IUPAC Name

1-[1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperidin-4-yl]azepane

InChI

InChI=1S/C26H36N2O2/c1-29-26-19-23(11-12-25(26)30-21-22-9-5-4-6-10-22)20-27-17-13-24(14-18-27)28-15-7-2-3-8-16-28/h4-6,9-12,19,24H,2-3,7-8,13-18,20-21H2,1H3

InChI Key

COBVEBUHCGAGAS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)CN2CCC(CC2)N3CCCCCC3)OCC4=CC=CC=C4

Origin of Product

United States

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